Dihydrotetrabenazine
Vue d'ensemble
Description
Dihydrotetrabenazine (DTBZ) is an organic compound closely related to tetrabenazine . It is used as a PET radioligand for examining VMAT2 when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18 .
Synthesis Analysis
The synthesis of this compound involves several steps. Tetrabenazine is reduced with NaBH4 to α-dihydrotetrabenazine and then resolved with di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate to subsequently give (+)- and (-)-α-dihydrotetrabenazine . The enantiomers are then oxidized under Swern conditions to prepare samples of (+)-tetrabenazine and (-)-tetrabenazine .Molecular Structure Analysis
There are two enantiomers of alpha-dihydrotetrabenazine. The dextrorotary (or (+) isomer) has a high affinity of about 1 nanomolar Ki whereas the levorotary (or (-) isomer) has approximately 1000 fold lower affinity with a Ki of about 2 micromolar .Chemical Reactions Analysis
Tetrabenazine activity is thought to result from four isomeric this compound (HTBZ) metabolites ([+]-α-HTBZ, [-]-α-HTBZ, [+]-β-HTBZ, [-]-β-HTBZ). Each isomer has a unique profile of vesicular monoamine transporter 2 (VMAT2) inhibition and off-target binding .Physical And Chemical Properties Analysis
This compound is an organic compound with the chemical formula C19H29NO3 .Applications De Recherche Scientifique
Recherche en neurosciences
La dihydrotetrabenazine (DTBZ) est un métabolite actif de la tétrabenazine et est utilisée dans la recherche en neurosciences, en particulier dans l’étude du transporteur vésiculaire de monoamines 2 (VMAT2). Le VMAT2 est responsable du transport des neurotransmetteurs dans les vésicules synaptiques, une étape cruciale de la neurotransmission . La DTBZ se lie au VMAT2, permettant aux chercheurs d’étudier son rôle dans diverses affections neurologiques .
Troubles neurodégénératifs
La DTBZ a des applications dans la recherche sur les maladies neurodégénératives comme la maladie de Parkinson et la maladie de Huntington. En inhibant le VMAT2, la DTBZ peut moduler les niveaux de dopamine, ce qui fournit des informations sur le rôle du système dopaminergique dans ces troubles .
Études du métabolisme des médicaments
La pharmacocinétique et le métabolisme de la DTBZ présentent un intérêt dans les études du métabolisme des médicaments. Comprendre comment la DTBZ et ses dérivés sont métabolisés peut éclairer le développement de nouveaux médicaments présentant des profils d’efficacité et de sécurité améliorés .
Neurosciences comportementales
En neurosciences comportementales, la DTBZ peut être utilisée pour étudier les effets des niveaux de neurotransmetteurs modifiés sur le comportement et la cognition. Ceci est particulièrement pertinent dans les études sur la dépression, la dépendance et d’autres troubles de santé mentale .
Traitement de la dépression
Le rôle de la DTBZ dans le traitement de la dépression, en particulier la dépression résistante au traitement, est un domaine de recherche en cours. En tant que métabolite actif affectant le transport des neurotransmetteurs, la DTBZ pourrait contribuer au développement de nouveaux antidépresseurs .
Neuroprotection
La recherche sur les agents neuroprotecteurs inclut souvent des composés comme la DTBZ qui affectent les systèmes de neurotransmetteurs. La neuroprotection est une préoccupation majeure dans des affections telles que les lésions de la moelle épinière, les accidents vasculaires cérébraux et les traumatismes crâniens .
Toxicologie
La DTBZ est également pertinente en toxicologie, où son profil de sécurité, ses effets toxiques potentiels et ses interactions avec d’autres substances sont étudiés. Ces informations sont cruciales pour l’utilisation sûre des composés liés à la DTBZ en milieu clinique .
Développement de radioligands
Les dérivés de la DTBZ sont utilisés dans le développement de radioligands pour des études d’imagerie, telles que la tomographie par émission de positons (TEP). Ces radioligands peuvent aider à visualiser la distribution du VMAT2 dans le cerveau, ce qui aide au diagnostic et à l’étude des maladies neurologiques .
Mécanisme D'action
Target of Action
Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .
Mode of Action
DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles . This inhibition results in the depletion of monoamine neurotransmitters, particularly dopamine, from nerve terminals .
Biochemical Pathways
The inhibition of VMAT2 by DTBZ affects the dopaminergic signal transmission pathway . By reducing the levels of dopamine in the synaptic cleft, DTBZ alters the normal functioning of this pathway, leading to changes in the downstream effects associated with dopamine signaling .
Pharmacokinetics
DTBZ is metabolized in the liver by carbonyl reductase to form two major active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The presence of deuterium in deutetrabenazine slows the conversion of these active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose, improving tolerability .
Result of Action
The molecular and cellular effects of DTBZ’s action primarily involve the reduction of dopaminergic neurotransmission . By depleting the levels of dopamine in the synaptic cleft, DTBZ can alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .
Action Environment
The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and thus the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having Acute Inhalation Toxicity - Dusts and Mists, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity - (repeated exposure) Target Organs - Respiratory system .
Orientations Futures
Dihydrotetrabenazine and its derivatives have been used in the treatment of various hyperkinetic disorders. The high VMAT2 affinity of (+)- (2R,3R,11bR)-DTBZ has spurred the development of radiolabeled analogs that are valuable imaging agents for diagnosing neurological conditions . Furthermore, deutetrabenazine, a deuterated form of tetrabenazine, has been approved by the FDA for the treatment of chorea in Huntington’s disease and tardive dyskinesia .
Analyse Biochimique
Biochemical Properties
Dihydrotetrabenazine interacts with various enzymes and proteins, particularly the vesicular monoamine transporter 2 (VMAT2) . It inhibits VMAT2, leading to the depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of VMAT2 leads to a decrease in the uptake of monoamines into synaptic vesicles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically VMAT2 . This interaction results in enzyme inhibition, leading to changes in gene expression and a decrease in the concentration of monoamine neurotransmitters .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of monoamine neurotransmitters . It interacts with VMAT2, affecting metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3466-75-9, 171598-74-6 | |
Record name | Dihydrotetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.